Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with:
- Dual ester groups at positions 2 and 2.
- A methyl group at position 2.
- A propanoylamino linker at position 5, terminating in a 4-methoxyphenoxy substituent.
This compound is structurally tailored for applications in medicinal chemistry and materials science due to its electronic and steric properties. The 4-methoxyphenoxy group enhances solubility in polar solvents and may modulate biological activity through electron-donating effects .
Properties
IUPAC Name |
diethyl 5-[2-(4-methoxyphenoxy)propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7S/c1-6-27-20(24)16-12(3)17(21(25)28-7-2)30-19(16)22-18(23)13(4)29-15-10-8-14(26-5)9-11-15/h8-11,13H,6-7H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTBAEQQGUJPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate and ethyl cyanoacetate to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dipeptidyl peptidase IV (DPP-IV) by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as improved glucose metabolism in diabetes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous thiophene derivatives (Table 1). Key differences lie in substituents at the 5-amino position and ester groups:
Table 1: Structural Comparison of Thiophene Derivatives
*Estimated based on analogous compounds.
Key Observations :
- Electronic Effects: The 4-methoxyphenoxy group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing chloro group in the chlorophenylthio derivative .
- Reactivity : The α,β-unsaturated amide in the ethoxyphenyl derivative allows for conjugate addition reactions, absent in the target compound.
- Steric Hindrance: Bulkier substituents (e.g., 4-isopropylphenyl in ) reduce reactivity in nucleophilic substitutions compared to the target compound’s methoxyphenoxy group.
Physical and Chemical Properties
Table 2: Comparative Physical Properties
*Predicted using PubChem data .
Key Observations :
- The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to hydrophobic derivatives like the chlorophenylthio compound .
- Lower LogP values correlate with increased hydrophilicity, favoring bioavailability in drug design .
Key Observations :
- Chlorophenylthio derivatives exhibit stronger antibacterial activity due to the chloro group’s electronegativity, disrupting bacterial membranes .
- Triazole-containing analogs show enhanced anticancer potency, likely due to improved target binding via π-π stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
